

# Cross-Resistance Profile of PSI-353661: A Comparative Analysis with Other Nucleoside Analogs

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## Compound of Interest

Compound Name: PSI-353661

Cat. No.: B8382301

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This guide provides a comprehensive comparison of the cross-resistance profile of **PSI-353661** with other nucleoside analog inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The data presented herein is derived from in vitro studies and highlights the unique resistance profile of **PSI-353661**, a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

## Executive Summary

**PSI-353661** demonstrates a high barrier to resistance and a favorable cross-resistance profile compared to other nucleoside analogs. It is metabolized to the active triphosphate form, PSI-352666, which effectively inhibits the HCV NS5B RNA-dependent RNA polymerase. Notably, **PSI-353661** retains full activity against viral strains harboring the S282T substitution, a key mutation that confers resistance to several other 2'-substituted nucleoside analogs. In vitro studies have shown that the development of high-level resistance to **PSI-353661** in genotype 2a replicons requires a combination of multiple amino acid changes in the NS5B polymerase, a significantly higher genetic barrier than for many other compounds in its class. Furthermore, no cross-resistance has been observed between **PSI-353661** and other classes of HCV inhibitors, including other 2'-modified nucleoside and nucleotide analogs.

## Comparative Efficacy and Resistance Data

The following tables summarize the in vitro efficacy and resistance data for **PSI-353661** in comparison to other notable nucleoside analogs.

Table 1: In Vitro Activity of **PSI-353661** Against Wild-Type HCV Replicons

Compound	HCV Genotype	EC <sub>50</sub> (nM)
PSI-353661	1b	3.0 ± 1.4
PSI-353661	1a	Similar activity to 1b
PSI-353661	2a	Similar activity to 1b
PSI-352938	1b	130 ± 76

EC<sub>50</sub> (50% effective concentration) values represent the concentration of the compound required to inhibit 50% of HCV replicon replication.

Table 2: Cross-Resistance Profile of **PSI-353661** Against Nucleoside Analog-Resistant HCV Replicons

Compound	NS5B Mutation	Fold Change in EC <sub>50</sub>	Cross-Resistance Observed
PSI-353661	S282T	<2	No
PSI-353661	S96T	<2	No
PSI-353661	S15G/C223H/V321I (Genotype 2a)	>10	Yes (High-level)
PSI-352938	S282T	<2	No
PSI-6130	S282T	3-6	Yes
PSI-7977	S282T	-	No
INX-08189	S282T	-	No
IDX-184	S282T	-	No

Fold change in  $EC_{50}$  is calculated relative to the wild-type replicon. A fold change of  $<2$  is generally considered to indicate no significant loss of activity.

## Experimental Protocols

### HCV Replicon Assay:

The antiviral activity of the compounds was evaluated using HCV subgenomic replicon cells. Detailed methodologies are described below:

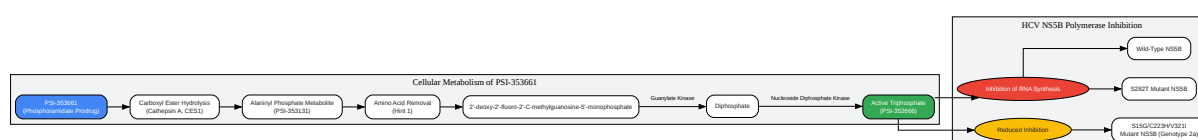
- **Cell Culture:** Huh-7 cells harboring HCV subgenomic replicons (genotypes 1a, 1b, or 2a) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and G418.
- **Compound Treatment:** Cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours.
- **Quantification of HCV RNA:** Total cellular RNA was isolated, and the level of HCV replicon RNA was quantified using a real-time quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.
- **$EC_{50}$  Determination:** The concentration of compound that inhibited HCV RNA replication by 50% ( $EC_{50}$ ) was calculated by non-linear regression analysis of the dose-response curves.

### Resistance Selection Studies:

- **Long-Term Culture:** HCV replicon cells were cultured in the continuous presence of increasing concentrations of the test compound.
- **Isolation of Resistant Colonies:** Colonies that were able to replicate in the presence of high concentrations of the compound were isolated and expanded.
- **Genotypic Analysis:** The NS5B coding region of the replicon RNA from resistant colonies was sequenced to identify amino acid substitutions.
- **Phenotypic Analysis:** The susceptibility of the identified mutant replicons to the test compound and other nucleoside analogs was determined using the HCV replicon assay as described above.

## Mechanism of Action and Resistance Pathway

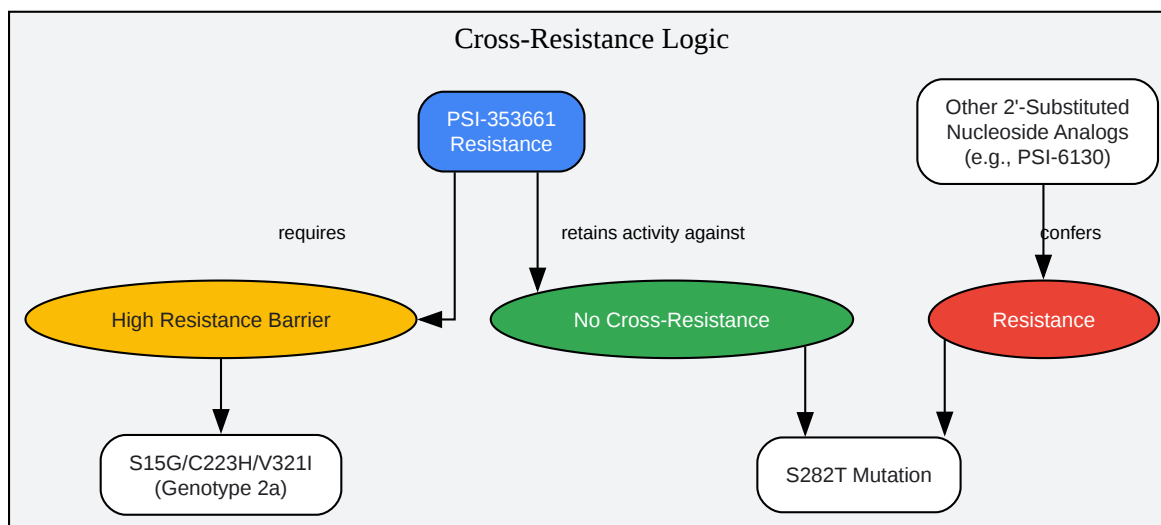
The distinct resistance profile of **PSI-353661** is rooted in its mechanism of action and the specific interactions of its active metabolite with the HCV NS5B polymerase.



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Caption: Metabolic activation of **PSI-353661** and its interaction with HCV NS5B polymerase variants.

The diagram above illustrates the intracellular metabolic pathway of **PSI-353661** to its active triphosphate form, PSI-352666. This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase.[1] The S282T mutation, which confers resistance to some nucleoside analogs, does not significantly affect the inhibitory activity of PSI-352666.[2] However, a combination of three mutations (S15G, C223H, and V321I) in the genotype 2a NS5B polymerase leads to a high level of resistance.[2][3]



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Caption: Logical relationship of **PSI-353661** cross-resistance with other nucleoside analogs.

This workflow highlights the key differentiators of **PSI-353661**'s resistance profile. While the S282T mutation confers resistance to some other nucleoside analogs, **PSI-353661** remains active.[2] The development of resistance to **PSI-353661** necessitates multiple mutations, indicating a higher genetic barrier to resistance.

## Conclusion

**PSI-353661** exhibits a promising preclinical resistance profile characterized by a high barrier to the development of resistance and a lack of cross-resistance with other classes of HCV nucleoside and nucleotide inhibitors. Its retained activity against the S282T mutant, a common resistance pathway for other analogs, positions it as a potentially valuable component in combination therapies for HCV infection. The requirement for multiple mutations to confer high-level resistance suggests that the emergence of clinically significant resistance may be less frequent compared to agents with a lower genetic barrier. These findings underscore the importance of continued investigation into the clinical implications of **PSI-353661**'s unique resistance characteristics.

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